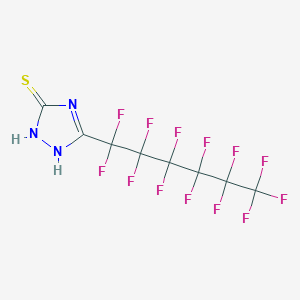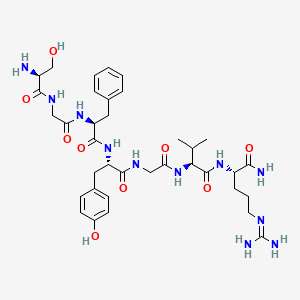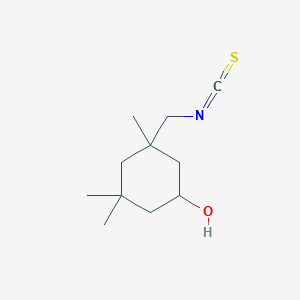![molecular formula C17H14N2O3S B12570521 2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- CAS No. 195191-15-2](/img/structure/B12570521.png)
2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- is a complex organic compound with a unique structure that combines a pyrrolidinedione core with a phenoxathiinylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- typically involves the reaction of 2,5-pyrrolidinedione with a phenoxathiinylamine derivative. The reaction conditions often require a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxathiinylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- involves its interaction with specific molecular targets. The phenoxathiinylamino group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: A simpler analog with a methyl group instead of the phenoxathiinylamino group.
2,5-Pyrrolidinedione, 1-ethyl-: Another analog with an ethyl group.
1-(2-phenoxyethoxy)-2,5-pyrrolidinedione: A compound with a phenoxyethoxy substituent.
Uniqueness
2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]- is unique due to the presence of the phenoxathiinylamino group, which imparts distinct chemical and biological properties
特性
CAS番号 |
195191-15-2 |
|---|---|
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC名 |
1-[(phenoxathiin-2-ylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14N2O3S/c20-16-7-8-17(21)19(16)10-18-11-5-6-13-15(9-11)23-14-4-2-1-3-12(14)22-13/h1-6,9,18H,7-8,10H2 |
InChIキー |
OATLCDUIEUHONI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CNC2=CC3=C(C=C2)OC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


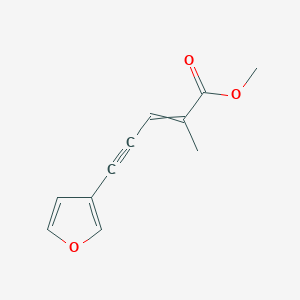
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
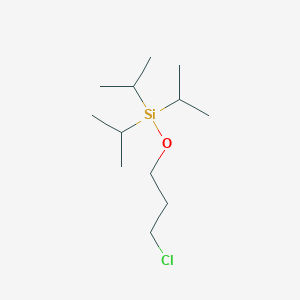
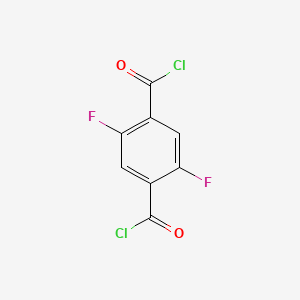




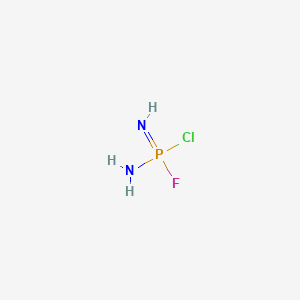
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
